2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For example, the Sharpless asymmetric dihydroxylation can be employed to introduce the hydroxyl group with the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols and fluorophenols, such as:
- (1R,2S)-2-amino-1,2-diphenylethanol
- (1S,2R)-2-amino-1,2-diphenylethanol
- (1R,2S)-2-phenylcyclopropanaminium .
Uniqueness
What sets 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol, also known by its CAS number 1270045-32-3, is a chiral organic compound with significant biological activities. Its molecular formula is C9H12FNO2 and it has a molecular weight of 185.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The structure of this compound features a phenolic ring substituted with a fluorine atom and an amino-alcohol side chain. The chirality at the amino group is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H12FNO2 |
Molecular Weight | 185.20 g/mol |
IUPAC Name | This compound |
CAS Number | 1270045-32-3 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various signaling pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation and survival. For instance, it may target phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells .
- Modulation of Signaling Pathways : It can modulate pathways related to inflammation and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines:
- Case Study : In a study involving breast cancer cell lines (MDA-MB-231), this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells .
Enzyme Interaction
The compound's ability to interact with biological macromolecules allows it to serve as a probe for studying enzyme mechanisms. Its structural features enable it to bind effectively with target enzymes, influencing their activity:
- Research Findings : The interaction with specific receptors has been linked to alterations in cellular signaling that promote apoptosis and inhibit cell proliferation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted.
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(1-Amino-3-hydroxypropyl)-2-fluorophenol | Different functional group positioning | Moderate inhibition of cancer cell growth |
3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol | Variation in chiral configuration affecting activity | Lower anticancer efficacy compared to target compound |
4-(4-Hydroxyphenyl)-5-fluorophenol | Lacks amino group; less interaction potential | Minimal biological activity |
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
MTZMSHWWWQFRBU-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)F)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.